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The emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like
osimertinib presents a significant challenge in the treatment of non-small cell lung cancer
(NSCLC). One of the key mechanisms of acquired resistance is the amplification or
overexpression of the MET proto-oncogene, leading to bypass signaling that reactivates
downstream pathways, driving tumor growth. This guide provides a comparative overview of
the in vivo validation of combination therapies pairing osimertinib with various MET inhibitors,
supported by experimental data and detailed protocols to aid in the design and interpretation of
preclinical and clinical research.

Efficacy of Osimertinib and MET Inhibitor
Combinations

Multiple preclinical and clinical studies have demonstrated the synergistic anti-tumor activity of
combining osimertinib with MET inhibitors in EGFR-mutant, MET-amplified NSCLC. The
following tables summarize the key efficacy data from these investigations.

Preclinical In Vivo Data
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Combination Animal Model

Key Efficacy
. Reference
Endpoints

Patient-Derived
Xenograft (PDX) with
EGFR L858R & MET

amplification

Osimertinib +

Savolitinib

- Savolitinib (15
mg/kg) + Osimertinib
(10 mg/kg): 84%
tumor regression-
Osimertinib alone (10
mg/kg): 34% Tumor
Growth Inhibition
(TGI)- Savolitinib
alone (15 mg/kg):
84% TGI

[1]

Preclinical models of
Osimertinib + acquired resistance to
EGFR TKils due to

MET amplification

Tepotinib

Improved outcomes
compared to
chemotherapy in a
Phase Ib/1l study with
gefitinib (a first-
generation EGFR TKI)

Patient-Derived
Xenograft (PDX)
mouse model

Osimertinib +

Capmatinib

Combination

treatment resulted in

the lowest tumor

burden and the best [3]
survival rate

compared to either

agent alone.

Clinical Trial Data
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Trial Name Patient Key Efficacy
o Phase . . Reference
(MET Inhibitor) Population Endpoints
-PartB
(Savolitinib
EGFR-mutant, 600mg qd): ORR
MET-amplified 33-67%, mPFS
TATTON b advanced 5.5-11.1 months- n
(Savolitinib) NSCLC with Part D
progression on (Savolitinib
prior EGFR-TKI 300mg qd): ORR
62%, mPFS 9.0
months
High, durable
EGFR-mutant,
overall response
MET-
rate (ORR).
SAVANNAH overexpressed/a -
o Il -~ Specific data to
(Savolitinib) mplified NSCLC
} ] be presented at
with progression )
_ o an upcoming
on osimertinib ) )
medical meeting.
- ORR: 50.0%-
EGFR-mutant, ] )
N Median Duration
MET-amplified
of Response
advanced
INSIGHT 2 _ (mDOR): 8.5
o Il NSCLC with _ [5]
(Tepotinib) ] months- Median
progression on _
o Progression-Free
first-line )
] o Survival (mMPFS):
osimertinib
5.6 months
De novo MET- - Combination
aberrant, EGFR-  ORR: 90.5%-
FLOWERS . .
o Il mutant advanced  Osimertinib [6]
(Savaolitinib) ]
NSCLC (first- alone ORR:
line) 60.9%

Signaling Pathways and Therapeutic Rationale
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The combination of osimertinib and a MET inhibitor is designed to simultaneously block two key
oncogenic signaling pathways, thereby overcoming resistance.
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Figure 1: EGFR and MET signaling pathways and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies.
Below are representative protocols synthesized from published research.

In Vivo Xenograft Model Protocol

This protocol outlines a general workflow for establishing and utilizing a patient-derived
xenograft (PDX) model to evaluate the efficacy of osimertinib and MET inhibitor combination

therapy.
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PDX Establishment

Patient Tumor Tissue
(EGFRm, MET-amplified)

\ 4

Surgical Implantation into
Immunocompromised Mice
(e.g., NOD/SCID or NSG)

\ 4

Monitor Tumor Growth

Y

Serial Passaging of
Tumor Fragments

Treatm(i?t Study

Establish Cohorts of
Tumor-Bearing Mice

Y

Randomize into Treatment Groups:
1. Vehicle Control
2. Osimertinib
3. MET Inhibitor
4. Combination Therapy

\ 4

Daily Oral Gavage of
Drugs and Vehicle

Y

Monitor Tumor Volume
and Body Weight

Endpointyﬁmalysis

Euthanize Mice at Endpoint

Y

Excise Tumors

Pharmacokinetic (PK) and
Pharmacodynamic (PD) Analysis
(e.g., Western Blot for pEGFR, pMET)

Histological Analysis
(IHC, FISH)
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Clinical Observation

Osimertinib Treatment for
EGFR-mutant NSCLC

Y

Development of
Acquired Resistance

Biomarkeiniscovery

Tumor Biopsy at Progression

Y

Molecular Profiling
(NGS, FISH, IHC)

Y

Identification of MET Amplification
as a Resistance Mechanism

Preclinica% VValidation

In Vitro Studies on
Resistant Cell Lines

\ 4

In Vivo Xenograft Models

\ 4

Demonstration of Synergy with
Osimertinib + MET Inhibitor

Clinical Development

Phase | Clinical Trials
(Safety and Dosing)

Phase Il Clinical Trials
(Efficacy)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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